tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate
Overview
Description
Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a nitro group at the 3-position and a tert-butyl ester group at the carboxylate position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-nitropyrazole as the starting material.
Esterification Reaction: The nitropyrazole undergoes esterification with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form this compound.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal reaction conditions.
Scale-Up Considerations: Special attention is given to the control of reaction parameters to avoid side reactions and ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-amino-1H-pyrazole-1-carboxylate.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions at the 5-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amino Derivatives: Resulting from the reduction of the nitro group.
Halogenated Pyrazoles: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is used as an intermediate in the synthesis of various pyrazole-based compounds, which are important in medicinal chemistry. Biology: Pyrazole derivatives have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound is used in the development of pharmaceuticals targeting various diseases. Industry: It serves as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate: A structural analog with a piperidine ring instead of a pyrazole ring.
3-tert-Butyl-1H-pyrazole: A simpler pyrazole derivative without the nitro group.
Uniqueness: Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is unique due to its combination of the nitro group and tert-butyl ester, which provides specific reactivity and stability that are valuable in synthetic and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 3-nitropyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-5-4-6(9-10)11(13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZUFOMLMOFXKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743529 | |
Record name | tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253792-38-9 | |
Record name | tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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